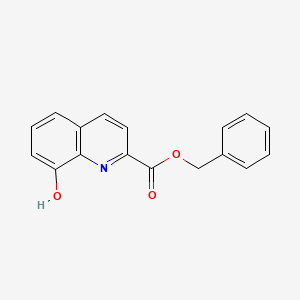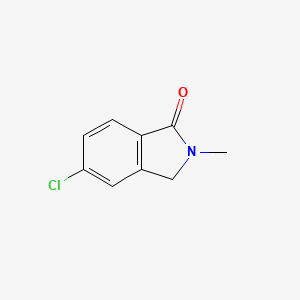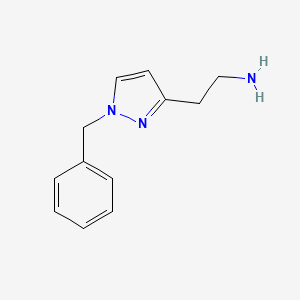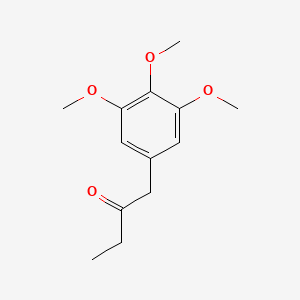![molecular formula C39H29O2P B11926213 (R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11926213.png)
(R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Hydroxy-3-(diphenylphosphino)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] is a chiral binaphthyl-based phosphorus compound. This compound is notable for its application in asymmetric catalysis, where it serves as a ligand in enantioselective metal-catalyzed reactions. The presence of both hydroxyl and phosphino groups in its structure allows it to form stable complexes with various metals, making it a versatile tool in the synthesis of optically active products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-3-(diphenylphosphino)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of enantiopure ®- and (S)-BINOL molecules.
Phosphination: The hydroxyl groups of BINOL are converted to phosphino groups using diphenylphosphine.
Hydroxylation: The resulting phosphino compound is then hydroxylated to introduce the hydroxyl groups at the desired positions.
The reaction conditions often involve the use of strong bases and inert atmospheres to prevent oxidation of the phosphine groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
®-2-Hydroxy-3-(diphenylphosphino)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce deoxygenated derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is widely used as a ligand in asymmetric catalysis. It facilitates the formation of chiral products with high enantiomeric purity, which is crucial in the synthesis of pharmaceuticals and fine chemicals .
Biology and Medicine
In biology and medicine, the compound’s ability to form stable metal complexes makes it useful in the development of metal-based drugs and diagnostic agents. Its chiral nature allows for the selective targeting of biological molecules .
Industry
Industrially, the compound is employed in the production of high-value chemicals and materials. Its role in catalysis helps improve the efficiency and selectivity of various chemical processes .
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-3-(diphenylphosphino)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] involves its interaction with metal centers to form stable complexes. These complexes facilitate various catalytic reactions by providing a chiral environment that promotes enantioselectivity. The hydroxyl and phosphino groups play a crucial role in stabilizing the metal center and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
®-BINAP: Another chiral binaphthyl-based phosphine ligand.
(S)-BINOL: A precursor to many chiral phosphorus compounds.
®- and (S)-BINAPO: Oxidized derivatives of BINAP.
Uniqueness
®-2-Hydroxy-3-(diphenylphosphino)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] is unique due to the presence of both hydroxyl and phosphino groups, which provide enhanced stability and reactivity compared to other similar compounds. Its dual functionality allows for more versatile applications in catalysis and other fields .
Properties
Molecular Formula |
C39H29O2P |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
3-diphenylphosphanyl-1-[2-[(S)-hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C39H29O2P/c40-38(28-15-4-1-5-16-28)34-25-24-27-14-10-12-22-32(27)36(34)37-33-23-13-11-17-29(33)26-35(39(37)41)42(30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-26,38,40-41H/t38-/m0/s1 |
InChI Key |
XQPCCSXKZVITFS-LHEWISCISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


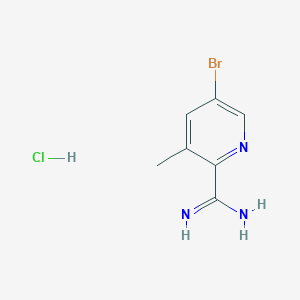
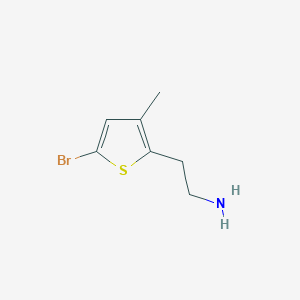
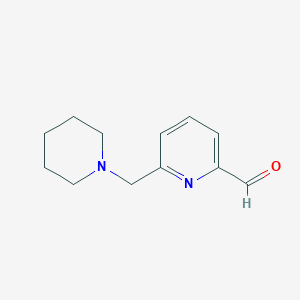
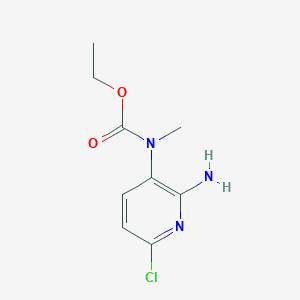
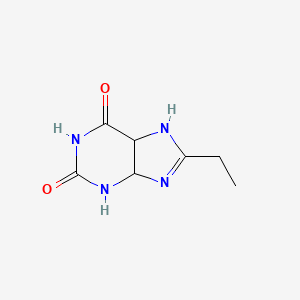

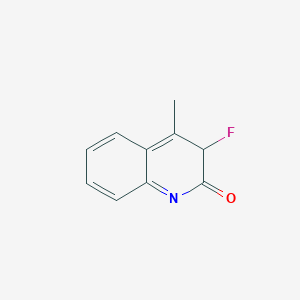

![2-[4-(2-Fluoroethoxy)phenyl]ethylamine](/img/structure/B11926181.png)
